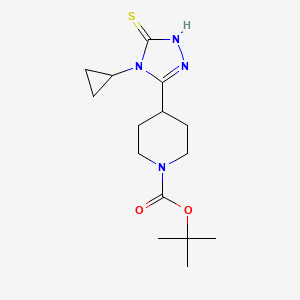

Tert-butyl 4-(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H24N4O2S and its molecular weight is 324.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tert-butyl 4-(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate, also known by its CAS number 306935-44-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C11H18N4O2S

- Molecular Weight : 270.35 g/mol

- Appearance : Typically found as a powder or liquid .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring structure is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to target proteins. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways and cellular apoptosis.

In Vitro Studies

Research indicates that this compound exhibits notable activity against various cell lines. A study showed that the compound inhibited IL-1β release in LPS/ATP-stimulated human macrophages, suggesting anti-inflammatory properties .

Table 1: Summary of Biological Activities

| Study Reference | Cell Line/Model | Activity Observed | Concentration (µM) | Mechanism |

|---|---|---|---|---|

| Human Macrophages | IL-1β inhibition | 10 | NLRP3 Inhibition | |

| Various Enzymes | Enzyme inhibition | Varies | Competitive inhibition |

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, this compound was tested for its ability to modulate inflammatory responses. Results indicated a significant reduction in inflammatory cytokine production at concentrations as low as 10 µM. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis.

Case Study 2: Anticancer Potential

Another study explored the compound's effects on cancer cell lines. It demonstrated cytotoxic effects against several cancer types by inducing apoptosis through mitochondrial pathways. The IC50 values varied significantly across different cell lines, indicating a selective action that warrants further investigation into its anticancer mechanisms.

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that compounds related to triazoles exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to induce apoptosis in cancer cell lines through mechanisms such as tubulin polymerization inhibition and cell cycle arrest .

In vitro studies have demonstrated that Tert-butyl 4-(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate may possess similar properties due to its structural characteristics. The compound's ability to interact with cellular targets could lead to the development of new anticancer therapies.

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. The incorporation of sulfur into the triazole structure enhances its effectiveness against bacterial strains. Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in treating infections .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Activity : A study published in PMC examined a library of triazole derivatives and found that certain compounds displayed high cytotoxicity against breast cancer cell lines. The mechanisms involved were linked to apoptosis induction and disruption of microtubule dynamics .

- Molecular Modeling Studies : Computational studies have shown that triazole derivatives can effectively bind to target proteins involved in cancer progression. Such modeling provides insights into how this compound might interact with biological macromolecules .

Análisis De Reacciones Químicas

Substitution Reactions

The piperidine ring and triazole core participate in nucleophilic substitution reactions under controlled conditions.

Table 1: Substitution Reactions

-

Key Findings :

Cycloaddition Reactions

The triazole and sulfanylidene groups facilitate [3+2] cycloadditions.

Table 2: Cycloaddition Reactions

| Reactant | Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Target compound + azide | CuI, DMF, rt | 1,2,3-triazolo-piperazine hybrids | One-pot synthesis |

-

Mechanistic Insight :

Oxidation and Reduction

The sulfanylidene (S=) group is redox-active.

Table 3: Oxidation/Reduction Reactions

-

Critical Observations :

Coupling Reactions

The tert-butyl carboxylate group undergoes hydrolytic deprotection for further derivatization.

Table 4: Deprotection and Coupling

-

Synthetic Utility :

Stability Under Aqueous Conditions

The compound demonstrates moderate solubility in polar aprotic solvents but hydrolyzes in boiling water.

Table 5: Solubility and Stability

| Solvent | Temperature | Behavior | Notes | Source |

|---|---|---|---|---|

| DMF | 0°C | Stable | Ideal for Cu-catalyzed rxns | |

| H<sub>2</sub>O | 100°C | Partial hydrolysis | Avoid prolonged heating |

Propiedades

IUPAC Name |

tert-butyl 4-(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S/c1-15(2,3)21-14(20)18-8-6-10(7-9-18)12-16-17-13(22)19(12)11-4-5-11/h10-11H,4-9H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKAAKHFVRBADJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NNC(=S)N2C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.